N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is represented by the molecular formula C14H18N2O2S. Another compound, “2-Cyclopropyl-N-(tetrahydro-2H-thiopyran-3-yl)nicotinamide”, has a similar structure with a molecular formula of C14H18N2OS .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide” and “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” may also have similar biological potentials.
Asymmetric [3 + 2] Photocycloadditions
The compound has been used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method is effective for electron-neutral olefins, and it has been used to construct all-carbon quaternary stereocenters from 1,1-diaryl ethylenes .
Synthesis of Novel 2-(Pyridin-2-yl)
The compound can be synthesized through a convenient four-step procedure . This process involves esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), and a nucleophilic reaction .
Thiophene Derivatives
Thiophene-based analogs, which include “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide”, have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Fungicidal Activity
“N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” derivatives have shown significant fungicidal activity . For example, compound 4f displayed excellent efficacies against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have been used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
The future directions for “N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” and related compounds could involve further structural optimization. N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . In particular, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
properties
IUPAC Name |
N-cyclopropyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(15-9-3-4-9)11-2-1-6-14-13(11)17-10-5-7-18-8-10/h1-2,6,9-10H,3-5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFCLZZYSLCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.